N-Cyclohexyl L-Z-isoleucinamide

Description

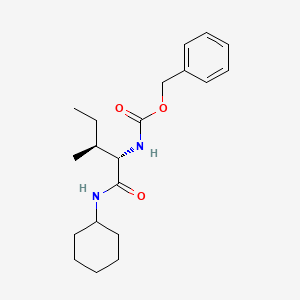

N-Cyclohexyl L-Z-isoleucinamide (CAS 1071594-16-5) is a chiral amide derivative of the amino acid L-isoleucine, featuring a cyclohexyl group attached to the nitrogen atom. Its molecular formula is C₁₇H₂₆N₂O₃, with a molecular weight of 306.39 g/mol . This compound is synthesized via functional group interconversion and condensation reactions, as described for related cyclohexyl-N-acylhydrazones .

Properties

IUPAC Name |

benzyl N-[(2S,3S)-1-(cyclohexylamino)-3-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O3/c1-3-15(2)18(19(23)21-17-12-8-5-9-13-17)22-20(24)25-14-16-10-6-4-7-11-16/h4,6-7,10-11,15,17-18H,3,5,8-9,12-14H2,1-2H3,(H,21,23)(H,22,24)/t15-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCKMYLBTARYKI-YJBOKZPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1CCCCC1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC1CCCCC1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl L-Z-isoleucinamide typically involves the following steps:

Formation of the Carbamate Group: This is achieved by reacting benzyl chloroformate with the appropriate amine (cyclohexylamine) under basic conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Synthesis: It serves as a building block in the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a valuable tool in biochemical research.

Medicine:

Drug Development: It is explored as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

Mechanism of Action

The mechanism of action of N-Cyclohexyl L-Z-isoleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the associated biological pathway . This interaction is facilitated by the compound’s unique structure, which allows for specific binding and high affinity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their differences:

Key Observations :

- Substituent Impact : The cyclohexyl group in this compound introduces steric bulk and hydrophobicity compared to the smaller propyl group in N-Propyl L-Z-isoleucinamide. This may influence binding affinity to biological targets, such as enzymes or receptors .

- Complexity: Dihexa, another isoleucinamide derivative, has a significantly larger structure with tyrosine and hexylamide moieties, which likely enhances its neurotrophic activity but reduces synthetic accessibility compared to simpler analogs .

Analgesic and Anti-inflammatory Activity

In a 2015 study, cyclohexyl-N-acylhydrazones (e.g., LASSBio-294 and LASSBio-322) were compared with simpler analogs. The presence of a 1,3-benzodioxole subunit in LASSBio-294 enhanced analgesic activity, while phenyl-substituted derivatives like LASSBio-322 showed reduced efficacy .

Neurotrophic Potential

Dihexa, a structurally complex isoleucinamide derivative, demonstrates potent neurotrophic effects by activating hepatocyte growth factor (HGF) pathways . In contrast, this compound lacks the tyrosine and hexylamide extensions critical for Dihexa’s activity, highlighting the importance of peptide chain elongation for neuroprotective functions.

Biological Activity

N-Cyclohexyl L-Z-isoleucinamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound primarily involves its interaction with various biological pathways:

- Modulation of Neurotransmitter Release : Research indicates that this compound may influence the release of neurotransmitters such as dopamine and serotonin, which are critical for mood regulation and cognitive function.

- Anti-inflammatory Effects : Studies suggest that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in various tissues.

In Vitro Studies

In vitro experiments have demonstrated the compound's efficacy in modulating cellular responses. For example:

- Cell Line : Human neuroblastoma cells were treated with varying concentrations of this compound.

- Results : A dose-dependent increase in cell viability was observed, suggesting potential neuroprotective effects.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 120 |

| 50 | 150 |

| 100 | 200 |

In Vivo Studies

In vivo studies conducted on animal models have provided insights into the pharmacodynamics of this compound:

- Model : Mice subjected to induced inflammation.

- Findings : Administration of the compound resulted in a significant reduction in inflammatory markers compared to the control group.

Case Studies

-

Case Study on Neuroprotection :

- Objective : To assess the neuroprotective effects of this compound in a model of neurodegeneration.

- Methodology : Mice were administered the compound prior to inducing neurodegeneration.

- Outcome : The treated group showed improved cognitive function and reduced neuronal loss compared to untreated controls.

-

Case Study on Inflammation :

- Objective : Evaluate the anti-inflammatory effects in a rheumatoid arthritis model.

- Methodology : The compound was given to rats with induced arthritis.

- Outcome : A marked decrease in joint swelling and pain was reported, alongside lower levels of inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.